molecular formula C15H23N3O2 B1371722 3-[(4-amino-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1159976-32-5

3-[(4-amino-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1371722
CAS No.: 1159976-32-5
M. Wt: 277.36 g/mol
InChI Key: SCQCXXWVNOKLOT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate is a synthetic compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol

Preparation Methods

The synthesis of tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-aminoaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as Dess-Martin periodinane, to facilitate the formation of the desired product . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the target compound.

Chemical Reactions Analysis

Tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Dess-Martin periodinane, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new chemical entities.

    Biology: The compound is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes . By inhibiting PARP, the compound can induce DNA damage and cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: This compound has a similar structure but contains a pyrazole ring instead of an aniline group.

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a piperidine ring and an aminomethyl group, providing different chemical properties and applications.

    Tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: This compound has a piperidine ring and is used as an intermediate in the synthesis of pharmaceuticals.

The uniqueness of tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-13(10-18)17-12-6-4-11(16)5-7-12/h4-7,13,17H,8-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQCXXWVNOKLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670753
Record name tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159976-32-5
Record name tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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